Nevanimibe

説明

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

an inhibitor for the treatment of congenital adrenal hyperplasia

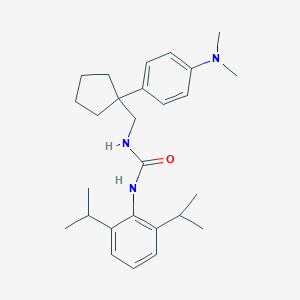

Structure

3D Structure

特性

IUPAC Name |

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKNCEXEVUFFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928286 | |

| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133825-80-6 | |

| Record name | Nevanimibe [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevanimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEVANIMIBE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK9OS8R205 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nevanimibe's Mechanism of Action on Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe (formerly ATR-101) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1] This enzyme plays a crucial role in the esterification of intracellular free cholesterol into cholesteryl esters, the storage form of cholesterol within cells.[1] In steroidogenic tissues like the adrenal cortex, ACAT1 activity is essential for maintaining the cholesterol pool required for steroid hormone synthesis.[2] By inhibiting ACAT1, this compound disrupts cholesterol homeostasis, leading to a reduction in the substrate available for steroidogenesis and, at higher concentrations, inducing apoptosis in adrenocortical cells.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound on steroidogenesis, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to this compound and its Target

This compound is an orally active small molecule that demonstrates high selectivity for ACAT1 over its isoform ACAT2.[4] ACAT1 is a membrane-bound enzyme located in the endoplasmic reticulum that is ubiquitously expressed, with particularly high levels in the adrenal glands, macrophages, and steroidogenic tissues.[1] Its primary function is to convert free cholesterol into cholesteryl esters for storage in lipid droplets. This process is vital for preventing the cytotoxic effects of excess free cholesterol and for providing a readily available source of cholesterol for various cellular processes, including steroid hormone production.[1]

Mechanism of Action on Steroidogenesis

The primary mechanism by which this compound impacts steroidogenesis is through the inhibition of ACAT1, leading to a depletion of the cholesteryl ester stores that serve as the primary substrate for steroid hormone synthesis.[5][6] This upstream disruption of the steroidogenic pathway affects the production of all adrenal steroids, including glucocorticoids, mineralocorticoids, and androgens.[5]

At lower concentrations, this compound's effect is primarily cytostatic, reducing steroid production by limiting the availability of cholesterol for the initial and rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1) located in the inner mitochondrial membrane.[7][3]

At higher concentrations, the inhibition of ACAT1 by this compound leads to an accumulation of intracellular free cholesterol.[3] This excess free cholesterol induces significant endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately triggering apoptosis and leading to cell death in adrenocortical cells.[3][8] This dual mechanism of action, reducing steroid synthesis and inducing apoptosis, makes this compound a compound of interest for conditions characterized by adrenal hyperfunction, such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC).[7][9]

Signaling Pathway of this compound's Action on Steroidogenesis

Caption: this compound inhibits ACAT1, disrupting steroidogenesis.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (ACAT1) | 9 nM | Human ACAT1 | [4] |

| EC50 (ACAT2) | 368 nM | Human ACAT2 | [4] |

| IC50 (ACAT1) | 0.23 ± 0.06 µM | Recombinant Human ACAT1 | [8] |

Table 2: Clinical Efficacy of this compound in Congenital Adrenal Hyperplasia (Phase 2 Study)

| Dose (twice daily) | Number of Patients | Mean Decrease in 17-OHP | Reference |

| 125 mg | 10 | 27% - 72% (in 5 responders) | [1][10] |

| 250 mg | Titrated | Not specified | [1][10] |

| 500 mg | Titrated | Not specified | [1][10] |

| 750 mg | Titrated | Not specified | [1][10] |

| 1000 mg | Titrated | Not specified | [1][10] |

Note: In this dose-titration study, not all patients received all doses. The reported decrease in 17-hydroxyprogesterone (17-OHP) reflects the range observed in the five patients who responded to treatment. Two of the ten patients met the primary endpoint of 17-OHP ≤2x the upper limit of normal.[1][10]

Experimental Protocols

In Vitro ACAT1 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a method used to characterize the in vitro inhibitory activity of this compound on recombinant human ACAT1.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ACAT1.

Materials:

-

Recombinant human ACAT1

-

Oleoyl-CoA

-

Mixed micelles containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and cholesterol

-

Reaction buffer (100 mM HEPES pH 7.5, 150 mM NaCl)

-

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare mixed micelles with 2 mM cholesterol and 10 mM POPC in the reaction buffer.

-

In a 96-well plate, add 15 µL of the mixed micelle solution to each well.

-

Add 2.5 µL of recombinant human ACAT1 (final concentration ~7.2 µM) to each well.

-

Prepare serial dilutions of this compound in the reaction buffer and add 2.5 µL to the appropriate wells. Include a vehicle control (DMSO).

-

Initiate the reaction by adding 2.5 µL of 400 µM oleoyl-CoA to each well.

-

Incubate the plate at 37°C for 3 minutes.

-

Stop the reaction and detect the released coenzyme A (CoA) by adding CPM, which forms a fluorescent adduct with the free sulfhydryl group of CoA.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for In Vitro ACAT1 Inhibition Assay

Caption: Workflow for the in vitro ACAT1 inhibition assay.

LC-MS/MS Method for Serum Steroid Profiling

This protocol provides a general framework for the quantitative analysis of multiple steroid hormones in serum samples, based on established methodologies.[7][4]

Objective: To simultaneously quantify the levels of key steroid hormones (e.g., cortisol, androstenedione, 17-OHP) in serum samples from subjects treated with this compound.

Materials:

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system

-

C18 reverse-phase analytical column (e.g., Waters Acquity UPLC HSS T3, 2.1 × 50 mm)

-

Internal standards (isotopically labeled versions of the target steroids)

-

Mobile phases (e.g., A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid)

-

Sample preparation materials (e.g., protein precipitation reagents like acetonitrile, liquid-liquid extraction solvents like methyl tert-butyl ether (MTBE), or solid-phase extraction (SPE) cartridges)

-

Serum samples, calibrators, and quality control samples

Procedure:

-

Sample Preparation (Supported Liquid Extraction - SLE): a. Thaw serum samples, calibrators, and quality controls at room temperature. b. Aliquot 100 µL of each into a 96-well plate. c. Add an internal standard mix to each well. d. Load the samples onto a 96-well SLE plate and allow them to absorb for 5 minutes. e. Elute the steroids by adding an organic solvent (e.g., MTBE) and collecting the eluate. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol).

-

LC-MS/MS Analysis: a. Inject the reconstituted samples into the LC-MS/MS system. b. Separate the steroids using a gradient elution on the C18 column. A typical gradient might run from 60% to 100% mobile phase B over several minutes. c. Detect the analytes using the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM). Define specific precursor-to-product ion transitions for each steroid and its internal standard.

-

Data Analysis: a. Integrate the peak areas for each analyte and its corresponding internal standard. . Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. c. Quantify the steroid concentrations in the unknown samples using the calibration curve.

Experimental Workflow for LC-MS/MS Steroid Profiling

Caption: Workflow for LC-MS/MS analysis of serum steroids.

Conclusion

This compound presents a targeted approach to modulating steroidogenesis through the selective inhibition of ACAT1. Its dual mechanism of reducing steroid substrate availability and inducing apoptosis in adrenocortical cells underscores its therapeutic potential in disorders of adrenal hyperfunction. The quantitative data from both preclinical and clinical studies provide a strong foundation for its continued investigation. The detailed experimental protocols outlined in this guide offer a practical resource for researchers in the field to further explore the effects of this compound and other ACAT1 inhibitors on steroid metabolism. Further research will be crucial to fully elucidate the long-term efficacy and safety of this compound as a novel therapeutic agent.

References

- 1. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]

- 5. researchgate.net [researchgate.net]

- 6. SUN-357 Trial in Progress: A Multicenter, Dose-titration, Open-Label Phase 2b Study of this compound Hydrochloride, a Novel ACAT1 Inhibitor, for the Treatment of Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of this compound-bound Tetrameric Human Sterol O-acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The Pharmacodynamics of SOAT1 Inhibition by Nevanimibe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] Located in the endoplasmic reticulum, SOAT1 plays a significant role in maintaining cellular cholesterol homeostasis.[3][4] Dysregulation of SOAT1 activity has been implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers.[5] Nevanimibe (formerly known as ATR-101) is a potent and selective small molecule inhibitor of SOAT1.[5][6] This technical guide provides an in-depth overview of the pharmacodynamics of SOAT1 inhibition by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of SOAT1, thereby blocking the conversion of intracellular free cholesterol and fatty acyl-CoA into cholesteryl esters.[6][7] This inhibition leads to an accumulation of free cholesterol within the cell.[7] In steroidogenic tissues like the adrenal cortex, the availability of free cholesterol is a rate-limiting step for the synthesis of steroid hormones. By reducing the pool of cholesteryl esters that can be hydrolyzed to provide free cholesterol for steroidogenesis, this compound effectively decreases the production of adrenal steroids, including androgens.[8]

Quantitative Pharmacodynamic Data

The inhibitory potency and clinical effects of this compound have been characterized in various studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Species/System | Reference |

| EC50 (SOAT1) | 9 nM | Human | [6] |

| EC50 (SOAT2) | 368 nM | Human | [6] |

| IC50 (in vitro) | 0.23 ± 0.06 µM | Recombinant Human ACAT1 |

Table 1: In Vitro Inhibitory Potency of this compound

| Study Population | This compound Dose | Key Findings | Reference |

| Adults with classic Congenital Adrenal Hyperplasia (CAH) | 125 mg to 1000 mg twice daily (dose-titration) | - Decreased 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment.[3] - 5 out of 9 subjects experienced 17-OHP decreases ranging from 27% to 72%.[2][4] - Failed to effectively suppress androstenedione levels.[8] | [2][3][4][8] |

| Adults with metastatic Adrenocortical Carcinoma (ACC) | 1.6 mg/kg/day to 158.5 mg/kg/day (dose-escalation) | - Limited efficacy in advanced ACC at the doses tested.[9] - Drug-related adrenal insufficiency was observed in two patients, considered a pharmacologic effect.[9] | [6][9] |

Table 2: Clinical Pharmacodynamic Effects of this compound

Experimental Protocols

In Vitro SOAT1 Activity Assay (Fluorescent Method)

This assay was utilized to determine the in vitro IC50 of this compound against recombinant human SOAT1.

Principle: The enzymatic activity of SOAT1 is measured by monitoring the release of the sulfhydryl group of coenzyme A (CoA) as a byproduct of the cholesterol esterification reaction. The released CoA reacts with a fluorogenic probe to produce a fluorescent signal.

Materials:

-

Recombinant human SOAT1 enzyme

-

Cholesterol

-

Oleoyl-CoA

-

This compound (or other inhibitors)

-

Fluorescent probe for sulfhydryl groups (e.g., ThioGlo™)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths specific to the probe)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cholesterol, and the fluorescent probe in the wells of a microplate.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Initiate the reaction by adding a solution of oleoyl-CoA and the recombinant SOAT1 enzyme.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the increase in fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Cholesterol Esterification Assay (Radiolabeling Method)

This assay measures the ability of a compound to inhibit cholesterol esterification within intact cells.

Principle: Cells are incubated with a radiolabeled precursor of cholesteryl esters, typically [³H]oleic acid. The incorporation of the radiolabel into the cholesteryl ester pool is quantified as a measure of SOAT1 activity.

Materials:

-

Cultured cells expressing SOAT1 (e.g., CHO cells, HepG2 cells)

-

[³H]oleic acid

-

This compound (or other inhibitors)

-

Cell culture medium

-

Solvents for lipid extraction (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvent system

-

Scintillation counter and scintillation fluid

Procedure:

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

-

Add [³H]oleic acid complexed to bovine serum albumin (BSA) to the cell culture medium and incubate for a specific duration (e.g., 1-4 hours) to allow for uptake and incorporation into lipids.

-

Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using an appropriate solvent mixture.

-

Separate the different lipid classes (including cholesteryl esters) from the total lipid extract using TLC.

-

Scrape the portion of the TLC plate corresponding to cholesteryl esters into a scintillation vial.

-

Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

-

Normalize the results to the total protein content of the cell lysate.

-

Calculate the percentage of inhibition of cholesterol esterification for each this compound concentration and determine the IC50.

Quantification of Steroid Hormones in Clinical Samples (LC-MS/MS Method)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones in biological matrices like serum or plasma.[10]

Principle: Steroid hormones are extracted from the biological sample, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Procedure:

-

Sample Preparation:

-

Spike the serum or plasma sample with a known amount of a stable isotope-labeled internal standard for each steroid to be measured.

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the steroids from the sample matrix.

-

Evaporate the solvent and reconstitute the dried extract in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different steroid hormones.

-

The eluent from the LC column is introduced into the mass spectrometer.

-

The steroids are ionized (e.g., by atmospheric pressure chemical ionization - APCI, or electrospray ionization - ESI).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each steroid and its internal standard are monitored.

-

-

Data Analysis:

-

Generate a standard curve for each steroid using known concentrations of analytical standards.

-

Calculate the concentration of each steroid in the clinical sample by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

-

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. jdc.jefferson.edu [jdc.jefferson.edu]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Modelling adrenal steroid profiles to inform monitoring guidance in congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid steroid hormone quantification for congenital adrenal hyperplasia (CAH) in dried blood spots using UPLC liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Nevanimibe: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe, also known by its developmental codes PD-132301 and ATR-101, is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). This enzyme plays a crucial role in cellular cholesterol metabolism, particularly in the adrenal glands where it is involved in the esterification of cholesterol for storage and subsequent use in steroidogenesis. By inhibiting ACAT1, this compound disrupts adrenal steroid production and can induce apoptosis in adrenocortical cells, making it a promising therapeutic candidate for conditions such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC). This guide provides a comprehensive overview of this compound's chemical properties, a detailed (though currently unavailable in public literature) synthesis pathway, its mechanism of action, and relevant quantitative data.

Chemical Structure and Properties

This compound is a urea derivative with the systematic IUPAC name 1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea. Its chemical structure is characterized by a central urea moiety linking a substituted cyclopentylmethylamine group and a diisopropylphenyl group.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C27H39N3O |

| Molecular Weight | 421.62 g/mol |

| CAS Number | 133825-80-6 |

| Synonyms | PD-132301, ATR-101 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthesis would likely proceed through two key intermediates:

-

1-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)amine: This intermediate provides the substituted cyclopentylmethylamine portion of the final molecule.

-

2,6-diisopropylaniline or a reactive derivative: This provides the diisopropylphenyl moiety.

The final step would involve the formation of the urea linkage between these two intermediates.

Diagram of Proposed Synthesis Workflow:

The Discovery and Preclinical Development of ATR-101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of ATR-101, a selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), for the treatment of adrenocortical carcinoma (ACC). This document details the compound's mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.

Introduction

Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with a poor prognosis, highlighting the urgent need for novel therapeutic strategies. ATR-101 (also known as PD-132301-2) emerged as a promising drug candidate due to its selective targeting of ACAT1, an enzyme crucial for cholesterol esterification. The rationale for its development is based on the adrenal cortex's high dependence on cholesterol for steroidogenesis. By inhibiting ACAT1, ATR-101 disrupts cholesterol homeostasis, leading to selective apoptosis of ACC cells.

Discovery and Mechanism of Action

ATR-101 was originally synthesized and evaluated by Parke-Davis (now Pfizer) in the 1990s as a potential treatment for hypercholesterolemia. While its development for cardiovascular diseases was discontinued, its potent and selective adrenalytic activity paved the way for its repurposing as a targeted therapy for ACC.

The primary mechanism of action of ATR-101 is the selective inhibition of ACAT1. This enzyme is responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. In adrenocortical cells, which have a high cholesterol turnover for steroid hormone production, the inhibition of ACAT1 leads to a significant accumulation of free cholesterol. This excess free cholesterol induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately triggering apoptosis.[1]

Signaling Pathway

The inhibition of ACAT1 by ATR-101 initiates a cascade of intracellular events culminating in apoptosis. The accumulation of free cholesterol is a key initiating event that leads to ER stress. This stress activates the UPR, a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. While the specific UPR sensors (PERK, IRE1, and ATF6) directly activated by ATR-101-induced cholesterol accumulation are not fully elucidated in the provided search results, the downstream effect is the induction of apoptosis.

Preclinical Data

The preclinical evaluation of ATR-101 involved a series of in vitro and in vivo studies to assess its efficacy and selectivity.

In Vitro Efficacy

The inhibitory activity of ATR-101 against ACAT1 and its isoform ACAT2 was determined using cell-based assays. The results demonstrated a high degree of selectivity for ACAT1.

| Parameter | Value | Reference |

| ACAT1 EC50 | 0.009 µM (9 nM) | [2] |

| ACAT2 EC50 | 0.368 µM | [2] |

Studies in the human ACC cell line, H295R, confirmed that treatment with ATR-101 leads to a decrease in the formation of cholesteryl esters and a corresponding increase in free cholesterol levels.[1] This disruption of cholesterol homeostasis was shown to induce apoptosis, as evidenced by increased caspase-3/7 activity.[1]

In Vivo Efficacy

The anti-tumor activity of ATR-101 was evaluated in a mouse xenograft model using the H295R human ACC cell line. While specific tumor volume data over time is not available in the provided search results, oral administration of ATR-101 was reported to inhibit the establishment and impede the growth of H295R cell xenografts in mice.[3]

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Mouse | H295R | Oral ATR-101 | Inhibition of tumor establishment and growth | [3] |

Preclinical Toxicology

Toxicology studies were conducted in dogs to assess the safety profile of ATR-101. These studies were crucial in determining the therapeutic window and potential side effects. In a study with dogs having naturally occurring Cushing's syndrome, ATR-101 was administered at 3 mg/kg and 30 mg/kg. The compound was well-tolerated with no serious drug-related adverse effects reported.[4][5] These studies also provided evidence of the drug's intended pharmacological effect, with a significant reduction in ACTH-stimulated cortisol levels.[5]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical development of ATR-101.

Cell Culture

-

Cell Line: H295R human adrenocortical carcinoma cells.

-

Culture Medium: A suitable culture medium, such as DMEM/F12 supplemented with serum and other necessary growth factors, is used.[6]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching a certain confluency to ensure optimal growth and health.

ACAT Inhibition Assay

This assay is used to determine the potency of ATR-101 in inhibiting ACAT1 and ACAT2. A common method involves the use of a fluorescent cholesterol analog, NBD-cholesterol.

-

Cell Lines: CHO cells stably overexpressing human ACAT1 or ACAT2.

-

Procedure:

-

Seed cells in a multi-well plate (e.g., 384-well) and incubate for 24 hours.[7]

-

Add various concentrations of ATR-101 or vehicle control to the wells and pre-incubate for 1-2 hours.[7]

-

Add NBD-cholesterol to a final concentration of 1-5 µg/mL.[7]

-

Incubate for 4-6 hours to allow for cholesterol esterification.[7]

-

Wash the cells to remove unincorporated NBD-cholesterol.[7]

-

Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm).[7]

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of ATR-101-treated wells to that of the vehicle-treated control wells. The EC50 value is then determined from the dose-response curve.

References

- 1. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. ATR-101, a selective ACAT1 inhibitor, decreases ACTH-stimulated cortisol concentrations in dogs with naturally occurring Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ATR-101, a selective ACAT1 inhibitor, decreases ACTH-stimulated cortisol concentrations in dogs with naturally occurring Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Role of Nevanimibe in Cholesterol Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe (formerly known as ATR-101 or PD-132301) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-Acyltransferase 1 (SOAT1).[1][2] This enzyme plays a pivotal role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] By inhibiting ACAT1, this compound disrupts this process, leading to a decrease in the intracellular pool of cholesteryl esters. This mechanism of action has significant implications for steroidogenesis and has been explored in clinical trials for conditions characterized by adrenal steroid excess, such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC).[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in cholesterol esterification, a summary of key quantitative data from clinical studies, and detailed experimental protocols relevant to its evaluation.

Introduction to this compound and Cholesterol Esterification

Cholesterol is an essential component of cell membranes and a precursor for the synthesis of steroid hormones and bile acids.[7] However, excess free cholesterol can be toxic to cells. The esterification of cholesterol by ACAT enzymes is a critical mechanism for storing cholesterol in a neutral, non-toxic form within lipid droplets.[3] There are two isoforms of ACAT: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, including the adrenal glands and macrophages, while ACAT2 is primarily found in the intestines and liver.[8][9]

This compound is a selective inhibitor of ACAT1, with significantly less activity against ACAT2.[1][10] This selectivity is crucial for its targeted therapeutic effects. In the adrenal cortex, the synthesis of steroid hormones is dependent on a readily available pool of cholesterol, which is largely supplied by the hydrolysis of cholesteryl esters stored in lipid droplets. By inhibiting ACAT1, this compound reduces the formation and storage of these cholesteryl esters, thereby limiting the substrate available for steroidogenesis.[5][6] At higher concentrations, the inhibition of ACAT1 can lead to an accumulation of free cholesterol, triggering apoptosis in adrenocortical cells.[6][11]

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of the ACAT1 enzyme. This inhibition prevents the transfer of a fatty acyl group from acyl-coenzyme A (acyl-CoA) to the hydroxyl group of cholesterol, the final step in the formation of a cholesteryl ester.[2]

The consequences of ACAT1 inhibition by this compound are twofold:

-

Inhibition of Steroidogenesis: In steroidogenic tissues like the adrenal cortex, the decreased availability of cholesteryl esters curtails the production of all three classes of adrenal steroids: mineralocorticoids, glucocorticoids, and androgens.[6] This has been the basis for its investigation in CAH, a condition characterized by excessive androgen production.[6]

-

Induction of Apoptosis: At higher doses, the build-up of unesterified cholesterol due to ACAT1 blockade can induce endoplasmic reticulum stress and ultimately lead to programmed cell death (apoptosis).[6] This cytotoxic effect has been explored as a potential treatment for adrenocortical carcinoma.[5][11]

Quantitative Data from Preclinical and Clinical Studies

This compound has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| ACAT1 EC50 | 9 nM | Human ACAT1 | [1] |

| ACAT2 EC50 | 368 nM | Human ACAT2 | [1] |

Table 2: Phase 2 Study of this compound in Congenital Adrenal Hyperplasia (NCT02804178)

| Parameter | Details | Reference |

| Study Design | Multicenter, single-blind, dose-titration study | [1][6] |

| Patient Population | 10 adults with classic 21-hydroxylase deficiency and poor disease control | [1][6] |

| Dose Levels (twice daily) | 125 mg, 250 mg, 500 mg, 750 mg, 1000 mg | [1][6] |

| Primary Endpoint | Reduction of 17-hydroxyprogesterone (17-OHP) to ≤ 2 times the upper limit of normal (ULN) | [1][6] |

| Key Efficacy Results | - 2 out of 10 subjects met the primary endpoint. - 5 other subjects experienced a 27-72% decrease in 17-OHP during treatment. | [1][6] |

| Adverse Events | Most common were gastrointestinal (30% of subjects). | [1][6] |

A subsequent Phase 2b study in CAH (NCT03669549) was terminated, and investment in this compound for this indication was discontinued.

Table 3: Phase 1 Study of this compound in Adrenocortical Carcinoma (NCT01898715)

| Parameter | Details | Reference |

| Study Design | Multicenter, open-label, dose-escalation study | [5][11] |

| Patient Population | 63 patients with metastatic adrenocortical carcinoma who had failed prior systemic chemotherapy | [5][11] |

| Dose Range | 1.6 mg/kg/day to 158.5 mg/kg/day | [5] |

| Primary Outcome | Safety and tolerability | [5][11] |

| Key Efficacy Results | - No complete or partial responses were observed. - 13 of 48 (27%) patients who had imaging at 2 months showed stable disease. - 4 of these patients had stable disease for over 4 months. | [5] |

| Adverse Events | Most common were gastrointestinal disorders (76%), including diarrhea (44%) and vomiting (35%). | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on cholesterol esterification.

In Vitro ACAT1 Inhibition Assay (Microsomal Assay)

This protocol describes a common method for determining the inhibitory activity of a compound against ACAT1 using a microsomal fraction from a cell line or tissue known to express the enzyme.

Methodology:

-

Preparation of Microsomes:

-

Homogenize ACAT1-expressing cells or tissues in an appropriate buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

ACAT1 Inhibition Assay:

-

In a reaction tube, combine the microsomal protein, assay buffer, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture at 37°C.

-

Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [1-14C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction by adding a solvent mixture (e.g., chloroform:methanol).

-

-

Quantification of Cholesteryl Esters:

-

Extract the lipids from the reaction mixture.

-

Separate the different lipid species using thin-layer chromatography (TLC).

-

Identify and scrape the band corresponding to cholesteryl esters.

-

Quantify the amount of radioactivity in the scraped band using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of ACAT1 inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Measurement of Cholesteryl Esters in Cultured Cells

This protocol outlines a method to quantify the levels of free cholesterol and cholesteryl esters in cultured cells following treatment with a compound like this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells in a suitable culture dish and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

-

-

Lipid Extraction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and extract the total lipids using a solvent system such as chloroform:methanol.

-

-

Quantification:

-

For Total Cholesterol: Evaporate the solvent and resuspend the lipid extract in an assay buffer. Use a commercial cholesterol quantification kit that includes cholesterol esterase to measure the total cholesterol content (free cholesterol + cholesterol from hydrolyzed cholesteryl esters).

-

For Free Cholesterol: Follow the same procedure as for total cholesterol but use a reaction mixture from the kit that does not contain cholesterol esterase.

-

Calculation of Cholesteryl Esters: Subtract the amount of free cholesterol from the total cholesterol to determine the amount of cholesterol present as cholesteryl esters.

Alternative advanced methods for quantification include Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of different cholesteryl ester species.

-

Quantification of 17-Hydroxyprogesterone (17-OHP) and Androstenedione in Human Plasma

This protocol describes the quantification of key steroid hormones in plasma samples from clinical trials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for steroid hormone measurement.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples.

-

To a known volume of plasma, add an internal standard solution containing stable isotope-labeled versions of the analytes (e.g., d8-17-OHP, d7-androstenedione).

-

Precipitate the plasma proteins by adding a solvent like methanol or acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant containing the steroids to a clean tube.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into a liquid chromatography system.

-

Separate the different steroid hormones based on their retention times on the LC column.

-

The eluent from the LC column is introduced into a tandem mass spectrometer.

-

The mass spectrometer is set to detect the specific mass-to-charge ratios of the parent and fragment ions for each steroid and its corresponding internal standard.

-

-

Data Analysis:

-

Quantify the amount of each steroid by comparing the peak area of the endogenous steroid to that of its known-concentration internal standard.

-

Calculate the final concentration of each steroid in the original plasma sample.

-

Conclusion

This compound is a selective ACAT1 inhibitor that effectively reduces cholesterol esterification. This mechanism has direct implications for adrenal steroidogenesis and cell survival, making it a molecule of interest for adrenal-related disorders. While clinical trials in adrenocortical carcinoma and congenital adrenal hyperplasia have shown some biological activity, the overall clinical efficacy has been limited, leading to the discontinuation of its development for CAH. Nevertheless, the study of this compound has provided valuable insights into the role of ACAT1 in adrenal physiology and pathology. The experimental protocols detailed in this guide provide a framework for the continued investigation of ACAT1 inhibitors and their potential therapeutic applications.

References

- 1. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method for measuring the activities of cholesteryl ester transfer protein (lipid transfer protein) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Apoptosis Induction in Adrenal Cells by Nevanimibe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which Nevanimibe (formerly ATR-101), a selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1/SOAT1), induces apoptosis in adrenal cells. This document details the core signaling pathways, experimental methodologies, and quantitative data derived from key preclinical studies.

Introduction

This compound is an orally active and selective small molecule inhibitor of ACAT1, an enzyme located in the endoplasmic reticulum (ER) that is responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1][2] In adrenocortical carcinoma (ACC), where steroidogenesis is often highly active, ACAT1 plays a crucial role in managing cholesterol homeostasis. By inhibiting ACAT1, this compound disrupts this balance, leading to a cytotoxic accumulation of free cholesterol, which triggers a cascade of cellular stress responses culminating in apoptosis.[2][3] This targeted mechanism of action makes this compound a promising therapeutic agent for ACC.[4][5] Nonclinical studies have demonstrated that lower doses of this compound can decrease adrenal steroidogenesis, while higher doses lead to the apoptosis of adrenocortical cells.[4][6]

Mechanism of Action: From ACAT1 Inhibition to Apoptosis

The induction of apoptosis in adrenal cells by this compound is a multi-step process initiated by the inhibition of its primary target, ACAT1. This leads to a significant increase in intracellular free cholesterol, which cannot be converted to inert cholesteryl esters.[2][3] The accumulation of free cholesterol precipitates two major cellular stress events: Endoplasmic Reticulum (ER) stress and mitochondrial dysfunction, which synergistically drive the cell towards apoptosis.

Endoplasmic Reticulum Stress and the Unfolded Protein Response

The excess free cholesterol integrates into the ER membrane, disrupting its integrity and function, leading to ER stress. This activates the Unfolded Protein Response (UPR), a signaling network that initially aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.[3] this compound has been shown to activate multiple components of the UPR.[3][7]

Mitochondrial Dysfunction

The cellular stress initiated by this compound converges on the mitochondria. The drug induces mitochondrial hyperpolarization, increases the production of reactive oxygen species (ROS), and leads to ATP depletion within hours of exposure.[8][9] This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, a key step in the intrinsic apoptotic pathway.[3][10] The release of cytochrome c activates the caspase cascade, leading to the execution of apoptosis.[3][10]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from preclinical studies on this compound's effects on adrenal cells.

| Cell Line | Treatment Condition | Parameter Measured | Result | Reference |

| H295R | 9 nM this compound + 45 µg/mL Cholesterol (5 hours) | Free Cholesterol (FC) to Cholesteryl Ester (CE) Ratio | ~5:1 (compared to 1.4:1 with cholesterol alone) | [2] |

| H295R | 9 nM this compound + 45 µg/mL Cholesterol (5 hours) | Free Cholesterol (FC) Levels | ~70% higher than vehicle-treated cells | [2] |

| H295R | 30 nM this compound + 45 µg/mL Cholesterol | Caspase-3/7 Activity | Increased (indicating apoptosis) | [2] |

| Animal Model | This compound Dose | Duration of Treatment | Parameter Measured | Result | Reference |

| Dog | 3 mg/kg/day | 7 days | ACTH-stimulated Cortisol Levels | 62% decrease | [2] |

| Dog | 30 mg/kg/day (following 3 mg/kg/day for 7 days) | 7 days | ACTH-stimulated Cortisol Levels | 71% decrease from baseline | [2] |

| Mouse (H295R Xenograft) | 1 mg/g/day (oral) | Started when tumor reached 100 mm³ | Tumor Growth | Slower growth compared to vehicle | [1][3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of this compound on adrenal cells.

Cell Culture and Viability Assays

-

Cell Line: The human adrenocortical carcinoma cell line NCI-H295R is a commonly used model for in vitro studies.[2][3]

-

Culture Conditions: Cells are typically cultured in a suitable medium supplemented with serum. For experiments investigating the role of cholesterol, exogenous cholesterol is added to the medium.[2]

-

Viability Assays:

-

MTS/MTT Assay: To assess cell viability, H295R cells are seeded in 96-well plates and treated with various concentrations of this compound. After the desired incubation period, MTS or MTT reagent is added, and the absorbance is measured to determine the number of viable cells.[1][3]

-

ATP Depletion Assay: Cellular ATP levels can be measured using a luminescence-based assay to assess the impact of this compound on cellular energy status.[1][3]

-

Apoptosis Assays

-

Caspase-3/7 Activity Assay: To quantify apoptosis, cells are treated with this compound, and caspase-3/7 activity is measured using a luminogenic substrate. An increase in luminescence indicates the activation of executioner caspases.[2][3]

-

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide stains the DNA of cells with compromised membranes.

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in both cell culture and tissue sections.[2]

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., SCID mice) are typically used for xenograft studies.[1][3]

-

Tumor Implantation: H295R cells are injected subcutaneously into the flanks of the mice.[1][3]

-

Drug Administration: Once the tumors reach a specified volume (e.g., 100 mm³), mice are treated with this compound, typically via oral gavage, at a specified dose and schedule.[1][3]

-

Tumor Growth Measurement: Tumor volume is measured regularly using calipers to assess the efficacy of the treatment.[1][3]

-

Immunohistochemistry: At the end of the study, tumors can be excised, sectioned, and stained for markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of action in vivo.[3]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound-induced apoptosis in adrenal cells.

Caption: this compound's mechanism of action in adrenal cells.

Caption: Experimental workflow for preclinical evaluation.

References

- 1. erc.bioscientifica.com [erc.bioscientifica.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ATR-101 disrupts mitochondrial functions in adrenocortical carcinoma cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ATR-101 disrupts mitochondrial functions in adrenocortical carcinoma cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

Target Validation of Nevanimibe in Adrenocortical Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with limited therapeutic options and a poor prognosis. The identification of novel therapeutic targets is of paramount importance. This technical guide provides a comprehensive overview of the target validation of nevanimibe (formerly ATR-101), a selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1 or SOAT1), in the context of ACC. Preclinical studies have demonstrated that this compound induces apoptosis in ACC cells through the accumulation of free cholesterol, leading to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). While a Phase 1 clinical trial established a manageable safety profile, it showed limited anti-tumor efficacy in a heavily pre-treated patient population, highlighting the need for further investigation and potentially combination therapies. This document details the mechanism of action, relevant signaling pathways, preclinical and clinical data, and key experimental protocols to support ongoing research and development efforts in this area.

Introduction to Adrenocortical Carcinoma and the ACAT1 Target

Adrenocortical carcinoma is a rare endocrine malignancy with an estimated incidence of 0.5-2 cases per million people per year.[1] Surgical resection is the primary treatment for localized disease, but recurrence is common. For advanced or metastatic ACC, systemic therapies are limited, with mitotane being the only FDA-approved drug, often used in combination with cytotoxic chemotherapy.[1] The prognosis for patients with advanced ACC remains poor, underscoring the urgent need for novel therapeutic strategies.[1]

A promising therapeutic target in ACC is Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-Acyltransferase 1 (SOAT1). ACAT1 is an enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2] Adrenocortical cells are particularly reliant on cholesterol for steroid hormone synthesis, making them potentially vulnerable to disruptions in cholesterol metabolism.

This compound (ATR-101) is a potent and selective small molecule inhibitor of ACAT1.[2] Preclinical research has shown that by blocking ACAT1, this compound leads to an accumulation of intracellular free cholesterol, which in turn induces ER stress, triggers the unfolded protein response (UPR), and ultimately leads to apoptosis in ACC cells.[3]

Mechanism of Action of this compound

This compound selectively inhibits ACAT1, leading to a disruption of cholesterol esterification and an accumulation of free cholesterol within the adrenocortical carcinoma cell.[3] This accumulation of free cholesterol is cytotoxic and initiates a cascade of events culminating in apoptosis. The key steps in this process are:

-

ACAT1 Inhibition: this compound potently inhibits ACAT1 with an EC50 of 9 nM, showing selectivity over ACAT2 (EC50 = 368 nM).[2][4]

-

Free Cholesterol Accumulation: The inhibition of ACAT1 prevents the conversion of free cholesterol to cholesteryl esters, leading to a buildup of free cholesterol in the endoplasmic reticulum.

-

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The excess free cholesterol disrupts the ER membrane homeostasis, leading to ER stress. This activates the three main sensors of the UPR:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of protein translation while promoting the translation of specific stress-response proteins like ATF4.

-

IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices XBP1 mRNA, leading to the production of the active XBP1s transcription factor, which upregulates genes involved in protein folding and degradation. IRE1α can also activate the JNK signaling pathway.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to its active form, which then moves to the nucleus to activate the transcription of ER chaperones.

-

-

Apoptosis Induction: If the ER stress is prolonged and cannot be resolved by the UPR, the cell undergoes apoptosis. This is mediated by the upregulation of pro-apoptotic factors and the activation of caspases.[3]

Signaling Pathways

This compound-Induced Apoptotic Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound in adrenocortical carcinoma cells.

Caption: this compound-induced apoptotic pathway in ACC.

Wnt/β-catenin Signaling Pathway in ACC

The Wnt/β-catenin pathway is frequently altered in ACC, with mutations in CTNNB1 (encoding β-catenin) or ZNRF3 being common.[4][5]

Caption: Wnt/β-catenin signaling pathway in ACC.

IGF Signaling Pathway in ACC

Overexpression of Insulin-like Growth Factor 2 (IGF2) is a hallmark of ACC and drives proliferation through the IGF1 receptor (IGF1R).[6][7]

Caption: IGF signaling pathway in ACC.

Preclinical Target Validation

In Vitro Efficacy

The human ACC cell line NCI-H295R is the most commonly used in vitro model for studying this disease.

| Parameter | Value | Cell Line | Reference |

| This compound (ATR-101) Selectivity | |||

| ACAT1 EC50 | 9 nM | Human | [2][4] |

| ACAT2 EC50 | 368 nM | Human | [2][4] |

| Induction of Apoptosis | |||

| Caspase-3/7 Activation | Increased | NCI-H295R | [3] |

| TUNEL-positive cells | Increased | NCI-H295R | [3] |

Detailed Experimental Protocol: Cell Viability Assay

This protocol is a representative method for assessing the effect of this compound on the viability of ACC cells.

-

Cell Culture:

-

Culture NCI-H295R cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% ITS+ Premix, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Viability Assessment (using MTT assay):

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals are formed.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on a plate shaker to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

In Vivo Efficacy

Xenograft models are crucial for evaluating the anti-tumor activity of compounds in a living organism.

| Model | Treatment | Outcome | Reference |

| NCI-H295R Xenograft | This compound (ATR-101) | Dose-dependent tumor growth inhibition | [8] |

| Canine Model | This compound (ATR-101) | Decreased adrenocortical steroid production and induced apoptosis specifically in the adrenal cortex | [3] |

Detailed Experimental Protocol: Adrenocortical Carcinoma Xenograft Study

This protocol outlines a typical workflow for an in vivo study of this compound in an ACC xenograft model.

-

Animal Model:

-

Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

-

Allow mice to acclimatize for at least one week before the start of the experiment.

-

-

Cell Preparation and Implantation:

-

Culture NCI-H295R cells as described above.

-

Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers twice a week.

-

When tumors reach an average volume of 100-200 mm^3, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

-

Administer this compound orally once or twice daily at the desired doses (e.g., 10, 30, 100 mg/kg).

-

The control group receives the vehicle alone.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight twice a week.

-

Monitor the general health of the animals daily.

-

The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

-

Another portion can be snap-frozen for pharmacodynamic biomarker analysis (e.g., measurement of intratumoral cholesteryl ester levels).

-

Preclinical Experimental Workflow

The following diagram provides a logical workflow for the preclinical evaluation of a compound like this compound for ACC.

Caption: Preclinical experimental workflow for this compound in ACC.

Clinical Target Validation

A Phase 1, multicenter, open-label study of this compound (NCT01898715) was conducted in adult patients with metastatic ACC.[9]

| Parameter | Finding | Reference |

| Study Design | Phase 1, open-label, 3+3 dose escalation | [9] |

| Patient Population | 63 patients with metastatic ACC, heavily pre-treated | [9] |

| Dose Range | 1.6 mg/kg/day to 158.5 mg/kg/day | [9] |

| Pharmacokinetics | Dose-proportional increases in exposure (AUC and Cmax) | [9] |

| Maximum Tolerated Dose (MTD) | Not reached due to pill burden at high doses | [9] |

| Maximum Feasible Dose | ~6000 mg BID | [9] |

| Safety and Tolerability | Generally well-tolerated. Most common adverse events were gastrointestinal (diarrhea, vomiting). | [9] |

| Efficacy | ||

| Complete or Partial Response | 0% | [9] |

| Stable Disease (SD) | 27% (13 of 48 evaluable patients) | [9] |

| SD > 4 months | 8.3% (4 of 48 evaluable patients) | [9] |

| Pharmacodynamic Effects | Drug-related adrenal insufficiency observed in two patients, suggesting target engagement. | [9] |

Conclusion and Future Perspectives

The validation of ACAT1 as a therapeutic target in adrenocortical carcinoma is supported by strong preclinical evidence demonstrating a clear mechanism of action for its inhibitor, this compound. The induction of apoptosis through ER stress represents a novel approach to treating this challenging disease.

The Phase 1 clinical trial of this compound established its safety and demonstrated target engagement through observed pharmacodynamic effects. However, the lack of objective responses in a heavily pre-treated population and the challenges with drug formulation at high doses highlight areas for future development.

Future directions for the clinical application of ACAT1 inhibitors in ACC may include:

-

Development of more potent or bioavailable formulations to achieve higher systemic exposures with a lower pill burden.

-

Evaluation in less heavily pre-treated patient populations where the disease may be more susceptible to novel therapeutic interventions.

-

Investigation of combination therapies. Given the distinct mechanism of action, combining this compound or other ACAT1 inhibitors with standard-of-care chemotherapy, mitotane, or other targeted agents that modulate pathways like Wnt/β-catenin or IGF signaling could lead to synergistic anti-tumor effects.

-

Identification of predictive biomarkers to select patients most likely to respond to ACAT1 inhibition.

References

- 1. Development and characterization of xenograft model systems for adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A ZNRF3-dependent Wnt/β-catenin signaling gradient is required for adrenal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin pathway activation is associated with glucocorticoid secretion in adrenocortical carcinoma, but not directly with immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. IGF2 Promotes Growth of Adrenocortical Carcinoma Cells, but Its Overexpression Does Not Modify Phenotypic and Molecular Features of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Nevanimibe in Congenital Adrenal Hyperplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to chronic stimulation of the adrenal cortex and consequent hyperandrogenism.[1] Current treatment paradigms, reliant on lifelong glucocorticoid therapy, are often associated with significant metabolic and cardiovascular comorbidities.[2] Nevanimibe (formerly ATR-101), a selective inhibitor of acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1), emerged as a novel therapeutic candidate for CAH.[3][4] This technical guide provides an in-depth analysis of the therapeutic potential of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and outlining the core signaling pathways involved. While the development of this compound for CAH has been discontinued, the data and scientific rationale presented herein offer valuable insights for future drug development efforts in this field.[5]

Introduction to Congenital Adrenal Hyperplasia

CAH encompasses a family of genetic disorders affecting adrenal steroidogenesis.[2] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency, resulting from mutations in the CYP21A2 gene.[1] This enzymatic block impairs the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol and progesterone to deoxycorticosterone, leading to cortisol and, in severe cases, aldosterone deficiency.[5] The lack of negative feedback from cortisol on the hypothalamic-pituitary-adrenal (HPA) axis results in excessive secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).[6] Chronic ACTH overstimulation leads to adrenal hyperplasia and the shunting of accumulated steroid precursors towards the androgen synthesis pathway, resulting in hyperandrogenism.[1]

Current standard of care involves lifelong glucocorticoid replacement to compensate for cortisol deficiency and suppress excess ACTH production.[7] However, the supraphysiologic doses often required to control hyperandrogenism can lead to iatrogenic Cushing's syndrome, metabolic syndrome, cardiovascular disease, and osteoporosis.[2] This therapeutic challenge underscores the significant unmet need for novel, non-glucocorticoid-based therapies for CAH.

This compound: Mechanism of Action

This compound is an orally administered small molecule that selectively inhibits ACAT1.[4] ACAT1 is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage within lipid droplets in adrenal cortical cells.[8] These stored cholesteryl esters serve as the primary substrate for steroidogenesis.[4]

By inhibiting ACAT1, this compound reduces the pool of available cholesteryl esters, thereby limiting the substrate for the synthesis of all adrenal steroids, including cortisol, aldosterone, and androgens.[4] This mechanism is independent of ACTH, offering a potential advantage over glucocorticoid therapy by directly targeting adrenal androgen production.[9] At higher concentrations, this compound has been shown to induce apoptosis in adrenocortical cells, a mechanism explored in the context of adrenocortical carcinoma.[10][11]

Preclinical Evidence

Preclinical investigations into this compound's effects on adrenal steroidogenesis laid the groundwork for its clinical evaluation in CAH. These studies, conducted in various in vitro and in vivo models, aimed to characterize the drug's potency, selectivity, and overall impact on adrenal function.

In Vitro ACAT1 Inhibition Assays

The inhibitory activity of this compound on ACAT1 was quantified using cell-based fluorescence assays.[7][12] These assays typically involve the use of a fluorescent cholesterol analog, such as NBD-cholesterol, which exhibits a significant increase in fluorescence intensity upon esterification and incorporation into lipid droplets.[7]

Experimental Protocol: Cell-Based ACAT Inhibition Assay

-

Cell Culture: AC29 cells, which lack endogenous ACAT activity, are stably transfected to express either human ACAT1 or ACAT2.[7]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Fluorescent Substrate Addition: NBD-cholesterol is added to the culture medium.

-

Fluorescence Measurement: Following a defined incubation period, the intracellular fluorescence is measured using a fluorescence plate reader. The increase in fluorescence corresponds to ACAT activity.

-

Data Analysis: The concentration of this compound required to inhibit 50% of the ACAT1 activity (IC50) is calculated.

Animal Models of Congenital Adrenal Hyperplasia

Various animal models have been developed to study the pathophysiology of CAH and to evaluate novel therapeutic interventions.[1] A recently developed humanized mouse model, carrying a CAH-causing mutation in the human CYP21A2 gene, represents a significant advancement in the field.[9][13][14] These mice exhibit key features of human CAH, including adrenal hyperplasia, low corticosterone levels, and elevated progesterone.[9] While specific preclinical data for this compound in these newer models is not publicly available, they represent the current standard for evaluating the in vivo efficacy of candidate drugs for CAH.

Experimental Protocol: Evaluation in a Humanized CAH Mouse Model

-

Animal Model: Utilize a validated humanized CAH mouse model (e.g., CYP21A2-R484Q mutant mouse).[9]

-

Drug Administration: Administer this compound or vehicle control to cohorts of mice via oral gavage for a specified duration.

-

Hormone Level Monitoring: Collect blood samples at baseline and at various time points during treatment. Measure serum concentrations of key steroids, including 17-OHP, androstenedione, and corticosterone, using LC-MS/MS.

-

Adrenal Gland Histology: At the end of the study, harvest adrenal glands for histological analysis to assess for changes in adrenal hyperplasia.

-

Data Analysis: Compare hormone levels and adrenal morphology between the this compound-treated and control groups.

Clinical Development of this compound in CAH

The clinical investigation of this compound for CAH primarily centered on a Phase 2, multicenter, single-blind, dose-titration study (NCT02804178).[9][14] A subsequent Phase 2b study (NCT03669549) was initiated but later terminated.[5][15]

Phase 2 Clinical Trial (NCT02804178)

This study aimed to evaluate the efficacy and safety of this compound as an add-on therapy in adults with uncontrolled classic CAH.[9][14]

Experimental Protocol: Phase 2 Clinical Trial Design

-

Study Population: 10 adults with classic CAH and elevated baseline 17-OHP levels (≥4 times the upper limit of normal [ULN]).[2][9]

-

Study Design: A multicenter, single-blind, dose-titration study.[9][14]

-

Treatment Protocol: Patients received an initial dose of this compound (125 mg twice daily) for two weeks, followed by a two-week single-blind placebo washout.[6][16] The this compound dose was then titrated upwards (to 250, 500, 750, and 1000 mg twice daily) if the primary endpoint was not achieved.[9][14]

-

Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a reduction in 17-OHP to ≤2 times the ULN.[17]

-

Hormone Analysis: Serum levels of 17-OHP and androstenedione were measured at baseline and throughout the study.[9]

Methodology: Steroid Hormone Quantification by LC-MS/MS

The accurate measurement of steroid hormones is critical for the management of CAH and for evaluating the efficacy of novel therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity, overcoming the cross-reactivity issues often encountered with immunoassays.[3][4][16]

-

Sample Preparation: Serum samples (typically 50-100 µL) are subjected to a protein precipitation step with a solvent such as methanol, followed by liquid-liquid extraction with a solvent like methyl-tert-butyl-ether (MTBE).[3][18] An internal standard (a stable isotope-labeled version of the analyte, e.g., [2H8] 17-OHP) is added at the beginning of the process to correct for extraction losses and matrix effects.[3]

-

Chromatographic Separation: The extracted and reconstituted samples are injected into a liquid chromatography system. Reversed-phase chromatography, often using a C18 column, is employed to separate the different steroid hormones based on their polarity.[3]

-